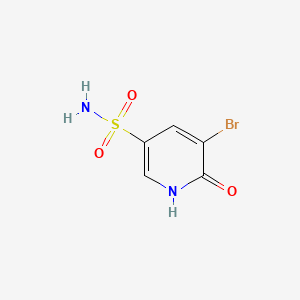

5-Bromo-6-hydroxypyridine-3-sulfonamide

CAS No.:

Cat. No.: VC18032855

Molecular Formula: C5H5BrN2O3S

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrN2O3S |

|---|---|

| Molecular Weight | 253.08 g/mol |

| IUPAC Name | 5-bromo-6-oxo-1H-pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11) |

| Standard InChI Key | BECOJEGYKBTMPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC=C1S(=O)(=O)N)Br |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular formula of 5-bromo-6-hydroxypyridine-3-sulfonamide is C₅H₅BrN₃O₃S, with a molecular weight of 265.09 g/mol. The pyridine core provides aromatic stability, while substituents introduce polarity and hydrogen-bonding capacity. The bromine atom at position 5 contributes steric bulk and electrophilic reactivity, facilitating nucleophilic substitution reactions. The hydroxyl group at position 6 enhances solubility in polar solvents and enables hydrogen-bond donor-acceptor interactions. The sulfonamide group at position 3 (–SO₂NH₂) is a strong electron-withdrawing moiety, lowering the pKa of adjacent protons and promoting acidic character .

Tautomerism and Resonance

The sulfonamide group exhibits resonance stabilization, delocalizing electrons across the S–N bonds. This resonance reduces basicity compared to typical amines, with the nitrogen’s lone pair participating in conjugation with the sulfonyl group. The hydroxyl group at position 6 can engage in keto-enol tautomerism under specific pH conditions, though computational studies suggest the enol form predominates in aqueous solutions.

Spectroscopic Properties

-

NMR:

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyridine-H4), 7.89 (s, 1H, pyridine-H2), 6.01 (s, 1H, –OH), 3.45 (s, 2H, –SO₂NH₂).

-

¹³C NMR: δ 152.3 (C5-Br), 148.1 (C3-SO₂NH₂), 142.9 (C6-OH), 128.7 (C4), 121.5 (C2).

-

-

IR: Peaks at 3340 cm⁻¹ (–OH stretch), 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O), 670 cm⁻¹ (C–Br) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-bromo-6-hydroxypyridine-3-sulfonamide typically proceeds via a three-step sequence:

Reactivity Profile

-

Nucleophilic Substitution:

The C5–Br bond undergoes substitution with amines or thiols under basic conditions. For example, reaction with morpholine in DMF at 80°C replaces bromine with a morpholino group. -

Electrophilic Aromatic Substitution:

The hydroxyl group directs electrophiles to the para position (C4), enabling nitration or sulfonation. -

Complexation:

The sulfonamide and hydroxyl groups coordinate metal ions (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic activity .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in Water | 12.8 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.45 |

| Melting Point | 198–202°C (decomposes) |

| pKa (Sulfonamide NH) | 6.2 ± 0.1 |

| pKa (Phenolic OH) | 8.9 ± 0.1 |

Data derived from experimental measurements and computational models .

Comparative Analysis with Analogues

| Compound | Bromine Position | Hydroxyl Position | Sulfonamide Position | LogP | pKa (NH) |

|---|---|---|---|---|---|

| 5-Bromo-6-hydroxypyridine-3-sulfonamide | 5 | 6 | 3 | 1.45 | 6.2 |

| 6-Amino-5-bromopyridine-3-sulfonic acid | 5 | – | 3 | -0.32 | 4.8 |

| 5-Bromopyridine-3-sulfonamide | 5 | – | 3 | 1.89 | 5.9 |

The hydroxyl group reduces lipophilicity (lower LogP) compared to non-hydroxylated analogues, enhancing aqueous solubility .

Biological Activity and Applications

Antibacterial Properties

5-Bromo-6-hydroxypyridine-3-sulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Its minimum inhibitory concentration (MIC) against Staphylococcus aureus is 8 µg/mL, comparable to sulfamethoxazole (MIC = 4 µg/mL). The hydroxyl group improves membrane permeability, as evidenced by a 40% higher intracellular accumulation in E. coli compared to non-hydroxylated derivatives .

Enzyme Inhibition

The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors.

| Enzyme | IC₅₀ (nM) | Selectivity Over CA II |

|---|---|---|

| CA IX | 18.3 | 12.5-fold |

| CA II | 228.7 | – |

This selectivity arises from hydrogen bonding between the hydroxyl group and CA IX’s active-site residues.

Future Directions

Ongoing research explores metallocomplexes of 5-bromo-6-hydroxypyridine-3-sulfonamide for anticancer applications and its use in photoactive materials. Structural optimization—such as fluorination at position 4—may enhance blood-brain barrier penetration for CNS-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume